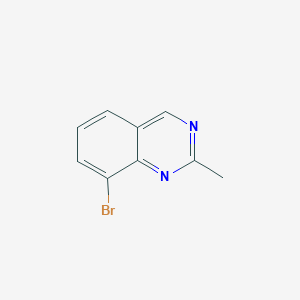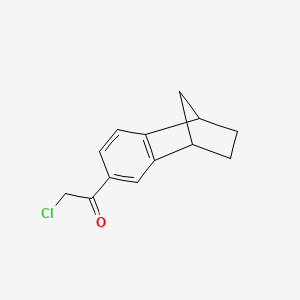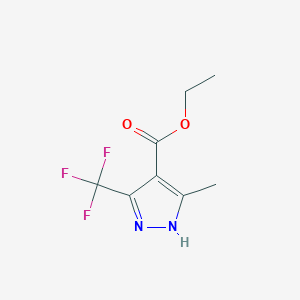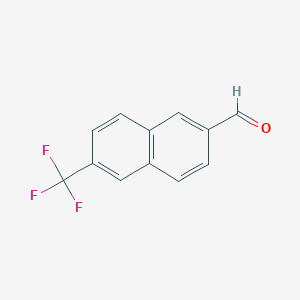![molecular formula C13H17NO2 B11884163 (2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)
(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is a chiral compound with a unique spirocyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of indene derivatives with piperidine under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization or chromatography are employed to obtain the pure enantiomer.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and chiral recognition processes. Its ability to interact with biological molecules in a stereospecific manner makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of various products highlights its industrial significance.
Mécanisme D'action
The mechanism of action of (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indene-1,4’-piperidine]: A similar compound with a spirocyclic structure but lacking the diol functionality.
Indane-1,3-dione: Another related compound with a different functional group arrangement.
Uniqueness
What sets (2S,3R)-2,3-Dihydrospiro[indene-1,4’-piperidine]-2,3-diol apart is its specific stereochemistry and the presence of the diol functional group
Propriétés
Formule moléculaire |
C13H17NO2 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
(1R,2S)-spiro[1,2-dihydroindene-3,4'-piperidine]-1,2-diol |
InChI |
InChI=1S/C13H17NO2/c15-11-9-3-1-2-4-10(9)13(12(11)16)5-7-14-8-6-13/h1-4,11-12,14-16H,5-8H2/t11-,12-/m1/s1 |
Clé InChI |
UKJSYEIVCGFUES-VXGBXAGGSA-N |
SMILES isomérique |
C1CNCCC12[C@@H]([C@@H](C3=CC=CC=C23)O)O |
SMILES canonique |
C1CNCCC12C(C(C3=CC=CC=C23)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Oxo-9h-indeno[2,1-c]pyridine-7-carboxylic acid](/img/structure/B11884095.png)








![7-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11884143.png)
![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)


![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-5-amine](/img/structure/B11884156.png)
